molecular formula C9H7F3N2O B3049941 6-(Trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 226575-78-6

6-(Trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B3049941
CAS No.: 226575-78-6
M. Wt: 216.16 g/mol
InChI Key: UEHRRJQUKYNHKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one is a chemical compound that belongs to the class of quinoxalines. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The trifluoromethyl group (-CF₃) attached to the quinoxaline ring significantly influences the compound’s chemical properties, making it an important molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves the introduction of the trifluoromethyl group into the quinoxaline structure. One common method is the radical trifluoromethylation of quinoxaline derivatives. This process can be achieved using trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under UV light or thermal conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, leading to higher yields and purity. The use of photoredox catalysis has also been explored for large-scale production, utilizing visible light to drive the trifluoromethylation reaction .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

Scientific Research Applications

6-(Trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of materials with unique properties, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The exact pathways and molecular interactions depend on the specific application and target being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to its specific quinoxaline structure combined with the trifluoromethyl group. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness compared to other trifluoromethyl-containing compounds.

Properties

IUPAC Name

6-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O/c10-9(11,12)5-1-2-6-7(3-5)13-4-8(15)14-6/h1-3,13H,4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHRRJQUKYNHKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(N1)C=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442097
Record name AGN-PC-0N719F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226575-78-6
Record name AGN-PC-0N719F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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